molecular formula C11H14BrNO2 B12070458 ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate

ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate

Cat. No.: B12070458
M. Wt: 272.14 g/mol
InChI Key: MXTIDSVQKQSJGS-UHFFFAOYSA-N
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Description

Ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate typically involves the reaction of 2-bromobenzyl chloride with methylamine to form N-[(2-bromophenyl)methyl]-N-methylamine. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the phenyl derivative of the original compound.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in the target protein, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of the target protein, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[(2-chlorophenyl)methyl]-N-methylcarbamate
  • Ethyl N-[(2-fluorophenyl)methyl]-N-methylcarbamate
  • Ethyl N-[(2-iodophenyl)methyl]-N-methylcarbamate

Uniqueness

Ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s reactivity and selectivity in various applications.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C11H14BrNO2/c1-3-15-11(14)13(2)8-9-6-4-5-7-10(9)12/h4-7H,3,8H2,1-2H3

InChI Key

MXTIDSVQKQSJGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)CC1=CC=CC=C1Br

Origin of Product

United States

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